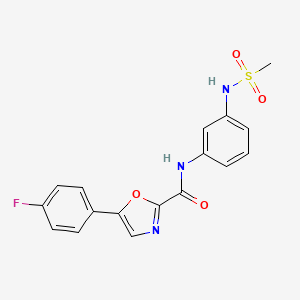

5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide, also known as FSMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for use in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Quantum Mechanical Studies and Light Harvesting Properties

Research on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including structures similar to 5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide, has shown potential in the development of novel inhibitor molecules for the Topoisomerase II enzyme. These compounds have been studied for their light harvesting efficiency, indicating potential applications in the design of new Dye-Sensitized Solar Cells (DSSCs) through quantum mechanical studies using density functional theory (Mary et al., 2019).

Anticonvulsant Properties and Radiolabeling

The synthesis of related structures has been explored for their anticonvulsant properties and potential in radiolabeling studies. This includes the preparation of 1,2,3-triazole anticonvulsants with carbon-14 labeling for pharmacological research, underscoring the versatility of these compounds in medicinal chemistry (Saemian et al., 2006).

Synthesis and Theoretical Studies

Efforts in synthesizing and understanding the properties of related sulfonamido compounds through microwave-assisted synthesis and theoretical studies highlight the potential of these molecules in creating benzamide derivatives. Such work includes the regioselective synthesis of heterocyclic amides, providing insights into the molecular structures and interactions foundational for further pharmacological and chemical research (Moreno-Fuquen et al., 2019).

Antitumor Activity

Investigations into related compounds have revealed their potential in inhibiting the proliferation of cancer cell lines, indicating the significance of these molecules in the development of new anticancer therapies. The synthesis and study of these compounds underscore their importance in medicinal chemistry and oncology research (Hao et al., 2017).

properties

IUPAC Name |

5-(4-fluorophenyl)-N-[3-(methanesulfonamido)phenyl]-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c1-26(23,24)21-14-4-2-3-13(9-14)20-16(22)17-19-10-15(25-17)11-5-7-12(18)8-6-11/h2-10,21H,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAITBLHTZRWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-fluorophenyl)-N-(3-(methylsulfonamido)phenyl)oxazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2377282.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)

![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)

![2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2377298.png)

![(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one](/img/structure/B2377301.png)

![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)